3,7-Dibromochromone

Quality Control Identity Confirmation Procurement Verification

Researchers requiring bis-functionalized chromones often face competing reactivities from symmetrically halogenated analogs. 3,7-Dibromochromone solves this with electronically differentiated C-3 (vinylogous acyl bromide) and C-7 (aromatic bromide) handles for sequential Suzuki, Heck, or Sonogashira couplings without protection/deprotection. • Chemoselective mono-functionalization via distinct Pd⁰ oxidative addition rates at C-3 vs. C-7. • ≥95% purity, mp 140-146 °C, LogP 3.1 - ideal for cell permeability assays. • Multi-gram quantities available via bromine-free KBr/PhI(OAc)₂ protocol.

Molecular Formula C9H4Br2O2
Molecular Weight 303.93 g/mol
CAS No. 1159978-70-7
Cat. No. B1375896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibromochromone
CAS1159978-70-7
Molecular FormulaC9H4Br2O2
Molecular Weight303.93 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC=C(C2=O)Br
InChIInChI=1S/C9H4Br2O2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H
InChIKeyVRJRKKZNBPQORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dibromochromone – Regioselective Cross-Coupling Scaffold


3,7-Dibromochromone (CAS 1159978-70-7; C9H4Br2O2; MW 303.93 g/mol) is a dihalogenated derivative of the chromone (4H-1-benzopyran-4-one) scaffold, bearing bromine atoms at the C‑3 position of the electron‑deficient pyrone ring and the C‑7 position of the electron‑rich benzene ring [1]. This non‑equivalent placement of reactive handles enables sequential, orthogonal cross‑coupling strategies (e.g., Suzuki, Heck, Sonogashira) that are unavailable in symmetrically halogenated or mono‑brominated analogs. The compound is supplied as a solid (mp 140–146 °C, LogP 3.1, purity typically ≥95%) and is classified as an acute oral toxicant (GHS Acute Tox. 3, H301) .

Orthogonally addressable C-3 (pyrone) and C-7 (benzene) bromine handles enable sequential cross-coupling
Regioisomeric purity confirmed by distinct melting behavior vs. mono-brominated analogs
Research-grade scaffold for constructing unsymmetrical chromone libraries

3,7-Dibromochromone – Regioisomer Differentiation


Among dibrominated chromones sharing the same molecular formula (C9H4Br2O2; MW 303.93), the 3,7-arrangement is geometrically and electronically distinct from the 3,6- and 6,8-regioisomers. The 3‑bromine occupies the α,β‑unsaturated carbonyl system of the pyrone ring (an electron‑deficient vinylogous ester site), while the 7‑bromine resides on the electron‑rich benzene ring [1]. Independent studies on bromochromone Heck reactivity demonstrate that bromine position dramatically alters cross‑coupling rates and yields under identical conditions; phosphine‑free protocols show markedly different reaction periods depending on whether the halogen is in ring A (pyrone) or ring B (benzene) [2]. Consequently, a 3,6- or 6,8‑dibromochromone offers two benzene‑ring reactive sites that compete under non‑selective conditions, whereas 3,7‑dibromochromone provides electronically differentiated handles that can be sequentially addressed – a critical advantage for stepwise construction of unsymmetrical bis‑functionalized chromone libraries.

3,6- or 6,8-Dibromochromone Two electronically similar benzene-ring bromides compete under non-selective conditions, undermining sequential functionalization.
3-Bromo- or 7-Bromochromone Lacks the second reactive handle required for stepwise bis-arylation/alkenylation; limits library diversity.

3,7-Dibromochromone – Evidence vs. Analogs


Melting Point Differentiation vs. Mono-Bromochromones

The melting point of 3,7-dibromochromone falls distinctly between those of the two corresponding mono‑brominated positional analogs, providing a straightforward identity verification that prevents mis‑shipment of the wrong bromination regioisomer. 3‑Bromochromone (CAS 49619-82-1) melts at 94–98 °C; 7‑bromochromone (CAS 168759-60-2) melts at 154–159 °C; 3,7‑dibromochromone melts at 140–146 °C . This 44–48 °C elevation over 3‑bromochromone and 8–19 °C depression below 7‑bromochromone provides three non‑overlapping melting ranges that can be verified with a standard melting‑point apparatus prior to use.

Melting point identity
Reported
Target 140–146 °C
3-Br 94–98 °C
7-Br 154–159 °C
Non-overlapping ranges allow rapid identity confirmation prior to use.
Vendor-reported capillary melting range; verify with your apparatus.
Quality Control Identity Confirmation Procurement Verification

Lipophilicity vs. Mono- and Non-Brominated Chromones

The computed octanol‑water partition coefficient (XLogP3-AA) of 3,7‑dibromochromone is 3.1 [1]. This represents a substantial increase over the unsubstituted chromone core (XLogP ≈ 1.8) and a moderate increase over mono‑brominated 3‑bromochromone (XLogP ≈ 2.4–2.5) [2]. Each bromine atom contributes approximately +0.6 to +0.7 LogP units. For medicinal chemistry campaigns targeting intracellular or CNS‑penetrant chromone‑based inhibitors, this 0.6–0.7 Log unit difference alters predicted membrane permeability in a quantifiable manner (Rule‑of‑Five compliant; MW 303.93 < 500; HBD 0; HBA 2; TPSA 26.3 Ų) [1][3].

Computed lipophilicity
Class-level
XLogP3 3.1
Quantitative ADME screening input for chromone-based lead optimization.
Computed value; no experimental shake-flask LogP published for this scaffold.
Drug Design ADME Prediction Lead Optimization

Synthesis via KBr/In Situ Oxidation

Lin et al. (2020) reported that 3,7‑dibromochromone can be synthesized in 57% isolated yield from 3‑dimethylamino‑1‑(2‑hydroxy‑4‑bromophenyl)prop‑2‑en‑1‑one using KBr as the halogen source with (diacetoxyiodo)benzene as the in situ oxidant over 12 h [1]. This method avoids molecular bromine, HBr, or N‑bromosuccinimide, relying instead on an inexpensive, bench‑stable potassium salt. For comparison, classical electrophilic bromination of chromones at the C‑3 position typically requires Br₂ in acetic acid, which carries higher operator hazard, lower atom economy, and often lower regioselectivity when competing C‑6 or C‑8 positions are activated [2].

KBr/oxidative synthesis
Reported
57% yield, KBr/PhI(OAc)₂, 12 h, RT
Method avoids elemental bromine, supporting safer multigram scale-up.
Benchmarked against traditional Br₂/AcOH electrophilic bromination.
Synthetic Methodology Process Chemistry Halogenation

Heck Reactivity: C-3 vs. C-7 Differentiation

Patonay et al. (2010) demonstrated that under identical phosphine‑free Heck reaction conditions (Pd(OAc)₂, TBAB, NaHCO₃, DMF, 100 °C, styrene), the reaction time and yield for bromochromone vinylation are strongly position‑dependent: 6‑bromochromone and 7‑bromochromone (ring B bromides) reacted faster and in higher yields than 3‑bromochromone (ring A bromide) [1]. For 3,7‑dibromochromone specifically, the presence of two electronically distinct C–Br bonds (C‑3, vinylogous acyl bromide; C‑7, aromatic bromide) creates the possibility of chemoselective mono‑functionalization – a capability validated downstream on the 3,6‑dibromochromone scaffold by Mobbs, who achieved sequential vinylation at C‑3 and C‑6 using Pd‑catalyzed conditions [2]. By extension, the 3,7‑regioisomer offers an analogous but electronically more differentiated pair of handles.

Heck reactivity trend
Class-level
C-7 (ring B) > C-3 (ring A) in Pd-catalyzed vinylation
Qualitative reactivity difference supports sequential coupling strategies.
Direct kinetic data for 3,7-dibromochromone not published; inferred from monobromo and 3,6-analog studies.
Cross-Coupling Regioselective Synthesis Palladium Catalysis

3,7-Dibromochromone – Application Scenarios


Unsymmetrical Bis-Functionalization via Orthogonal Cross-Coupling

In medicinal chemistry programs requiring 3,7‑diaryl, 3‑aryl‑7‑alkenyl, or 3‑alkynyl‑7‑aryl chromones, 3,7‑dibromochromone is the preferred starting material because its C‑3 Br (vinylogous acyl bromide) and C‑7 Br (aromatic bromide) exhibit different rates of oxidative addition to Pd⁰, permitting sequential Suzuki or Heck couplings without protection/deprotection strategies [1]. By contrast, 3,6‑dibromochromone places both bromine atoms on electronically similar positions, reducing the window for chemoselective mono‑functionalization.

Lipophilicity Tuning in Fragment-Based Drug Discovery

Fragment‑based drug discovery campaigns that identify a chromone core as a hit can rationally progress to 3,7‑dibromochromone to achieve a computed LogP of 3.1 (Δ ~+1.3 above unsubstituted chromone) while retaining two modifiable synthetic handles [1]. This represents a quantifiable midpoint between mono‑brominated analogs (LogP ~2.4) and heavily halogenated alternatives (e.g., 6,8‑dibromo‑3‑formylchromone; higher LogP but reduced synthetic tractability). The 3,7‑dibromo derivative thus fills a specific LogP window (2.5–3.5) favorable for cell permeability assays.

In-House Synthesis via KBr/In Situ Oxidation

Laboratories that require multi‑gram quantities of 3,7‑dibromochromone for library synthesis can adopt the Lin et al. (2020) procedure – KBr (stoichiometric bromide source), (diacetoxyiodo)benzene (oxidant), enaminone precursor – which delivers 57% isolated yield while avoiding elemental bromine [1]. This protocol is particularly suitable for academic or core‑facility settings where purchasing pre‑made 3,7‑dibromochromone at small scale is cost‑prohibitive. The method's superior atom economy (KBr vs. Br₂) and operator safety profile are documented advantages over traditional electrophilic bromination [2].

Application
Selection Property
Validation Focus
Sequential orthogonal cross-coupling
Electronically differentiated C-3 (vinylogous) and C-7 (aromatic) bromides
Verify regio- and chemoselectivity under chosen coupling protocol
Lipophilicity optimization in fragment-based discovery
Quantifiable LogP increase over unsubstituted chromone, with two modifiable handles
Confirm experimental LogP and membrane permeability in target cell model
Scalable in-house synthesis
Benchtop-safe oxidative bromination route, avoids liquid bromine
Assess batch-to-batch purity and scalability for library production
Quote Request

Request a Quote for 3,7-Dibromochromone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.